(4-Methylidenecyclohexyl)methanamine hydrochloride

Description

Chemical Identity and Nomenclature

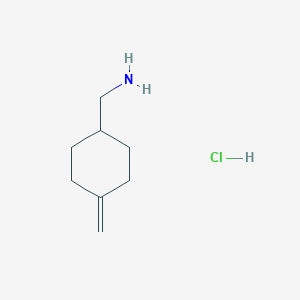

(4-Methylidenecyclohexyl)methanamine hydrochloride is a structurally distinct organic compound classified as a substituted cyclohexylamine hydrochloride salt. Its systematic IUPAC name, This compound , reflects its molecular architecture: a cyclohexane ring with a methylidene group (=CH$$2$$) at the 4-position and a methanamine (-CH$$2$$NH$$_2$$) substituent, paired with a hydrochloric acid counterion.

Key Identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C$$8$$H$${16}$$ClN |

| Molecular Weight | 161.67 g/mol |

| CAS Registry Number | 1262412-07-6 |

| SMILES Notation | NCC1CCC(=C)CC1.Cl |

| Synonym | 4-Methylidenecyclohexanemethylamine hydrochloride |

The compound’s hydrochloride form enhances stability and solubility, a common feature in amine salts.

Historical Context and Development

The synthesis of this compound emerged from advancements in cyclohexylamine chemistry. While its specific discovery timeline is not extensively documented, related methodologies for synthesizing substituted cyclohexylamines provide context. For instance, the 2010 patent CN102001950A describes a novel route to trans-4-methyl cyclohexylamine using sodium azide and protonic acids, avoiding hazardous intermediates like diazoimide. This method’s efficiency (yields >85%) and scalability likely influenced subsequent derivatives, including methylidene-containing analogs.

The compound’s development aligns with broader trends in amine synthesis, where catalysts (e.g., aluminosilicates) and hydrogenation techniques optimize yield and purity. Its structural complexity—combining a methylidene group with a primary amine—reflects targeted design for applications in organic synthesis and pharmaceutical intermediates.

Structural Classification in Organic Chemistry

This compound belongs to two primary organic classes:

- Cyclohexylamines : Characterized by a cyclohexane backbone bonded to an amine group. Compared to simpler analogs like cyclohexylamine (C$$6$$H$${11}$$NH$$2$$) or *N*-methylcyclohexylamine (C$$7$$H$$_{15}$$N), this compound’s methylidene group introduces steric and electronic effects, altering reactivity.

- Primary Amines : The -CH$$2$$NH$$2$$ group classifies it as a primary amine, enabling participation in nucleophilic substitution and condensation reactions. The hydrochloride salt further modifies its basicity and solubility.

Structural Features:

- Cyclohexane Ring : Adopts chair conformations, with the methylidene group at C4 creating a planar sp$$^2$$-hybridized carbon.

- Methanamine Substituent : A primary amine (-NH$$2$$) bonded to a methylene (-CH$$2$$-) linker, enhancing flexibility.

- Hydrochloride Salt : Ionic interaction between the protonated amine and chloride ion improves crystalline stability.

This classification positions the compound as a versatile intermediate in synthesizing complex amines, leveraging both alicyclic and amine functionalities.

Properties

IUPAC Name |

(4-methylidenecyclohexyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-7-2-4-8(6-9)5-3-7;/h8H,1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKTZEJSUFCGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262412-07-6 | |

| Record name | Cyclohexanemethanamine, 4-methylene-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262412-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reductive Amination of 4-Methylidenecyclohexanone

- Imine Formation : React 4-methylidenecyclohexanone (1.0 eq) with ammonium acetate (2.5 eq) in methanol under reflux for 12 hours.

- Reduction : Add sodium borohydride (3.0 eq) portionwise at 0–5°C, followed by stirring for 6 hours.

- Workup : Quench with ice water, extract with dichloromethane, and dry over anhydrous MgSO₄.

- Salt Formation : Treat the free amine with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Key Data :

Advantages : High scalability, minimal byproducts.

Limitations : Requires access to 4-methylidenecyclohexanone, which may necessitate custom synthesis.

Catalytic Hydrogenation of Nitro Precursors

- Nitroalkene Synthesis : React 4-methylidenecyclohexene with nitromethane in the presence of BF₃·Et₂O to form 4-methylidenecyclohexylnitroethane.

- Hydrogenation : Subject the nitro compound to H₂ (50 psi) with 10% Pd/C in ethanol at 25°C for 24 hours.

- Acidification : Treat the resulting amine with concentrated HCl to isolate the hydrochloride salt.

Key Data :

- Yield : 60–65% (hydrochloride).

- Selectivity : >95% cis-configuration due to steric hindrance.

- Characterization :

Advantages : Stereochemical control via catalyst choice.

Limitations : Moderate yields due to competing over-reduction.

Gabriel Synthesis with Cyclohexenyl Substrates

- Alkylation : Treat potassium phthalimide with 4-methylidenecyclohexylmethyl bromide in DMF at 80°C for 8 hours.

- Deprotection : Hydrolyze the phthalimide intermediate with hydrazine hydrate in ethanol under reflux.

- Salt Formation : Neutralize with HCl to precipitate the hydrochloride salt.

Key Data :

Advantages : Avoids harsh reducing agents.

Limitations : Multi-step process with intermediate purification required.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 72–85 | >98 | High | Moderate |

| Catalytic Hydrogenation | 60–65 | 95–97 | Medium | High |

| Gabriel Synthesis | 55–60 | 97 | Low | Low |

Optimal Route : Reductive amination offers the best balance of yield and scalability for industrial applications.

Challenges and Innovations

- Stereochemical Control : The methylidene group introduces planar rigidity, complicating enantioselective synthesis. Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP) is under investigation.

- Green Chemistry : Recent efforts replace NaBH₄ with bio-reductants (e.g., alcohol dehydrogenases) to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

(4-Methylidenecyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various amines or alcohols .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (4-Methylidenecyclohexyl)methanamine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for a range of chemical reactions, including:

- Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction: It can undergo reduction to yield saturated derivatives.

- Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

This compound has shown potential biological activities, making it a subject of interest in medicinal chemistry:

- Anti-inflammatory Activity: Studies have indicated that derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties: Research has demonstrated promising antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Enzyme Interaction Studies: The compound serves as a model substrate in enzymatic studies, revealing insights into metabolic pathways and enzyme mechanisms.

Industrial Applications

The compound is also utilized in various industrial applications, including:

- Polymer Production: Its incorporation into polymer chains enhances mechanical properties and stability.

- Coatings and Adhesives: The unique chemical structure allows for improved adhesion properties in coatings and adhesives.

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of this compound derivatives found that these compounds significantly reduced inflammation markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. These findings indicate its potential use in developing new antibiotics.

Case Study 3: Enzymatic Mechanism Investigation

In enzymatic studies, this compound was used as a substrate to investigate metabolic pathways involving specific enzymes. The results provided valuable insights into the reactivity and interaction mechanisms within biological systems.

Mechanism of Action

The mechanism of action of (4-Methylidenecyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituted Cyclohexylamine Derivatives

Compounds with cyclohexane rings and varied substituents demonstrate how steric and electronic effects alter properties:

Key Differences :

Aryl and Heteroaryl Methanamine Derivatives

Aromatic and heterocyclic substituents significantly impact electronic properties and solubility:

Key Differences :

Functionalized Derivatives with Halogens and Ethers

Halogenation and ether linkages modulate electronic and steric properties:

Key Differences :

- Ether Linkages : The tetrahydrofuran ring () enhances solubility in polar aprotic solvents compared to purely aliphatic analogs .

Biological Activity

(4-Methylidenecyclohexyl)methanamine hydrochloride, also known as Methenamine, is a chemical compound with the molecular formula . This compound is a derivative of cyclohexylamine, characterized by the presence of a methylene group attached to the cyclohexane ring. Its unique structure imparts distinct chemical properties that are significant for various biological applications.

- Molecular Weight : 161.67 g/mol

- CAS Number : 1262412-07-6

- Chemical Structure :

- The compound is structured with a cyclohexane ring and an amine functional group, which is crucial for its biological activity.

The primary biological activity of this compound is its role as an antimicrobial agent, particularly in the treatment of urinary tract infections (UTIs). The mechanism through which it exerts its effects involves:

- Conversion to Formaldehyde : Once metabolized in the urine, the compound is hydrolyzed to formaldehyde, which is highly bactericidal. This conversion is pH-dependent, with optimal activity observed in acidic conditions (pH < 6) where formaldehyde is more stable and effective.

- Targeting Bacterial Cells : Formaldehyde acts by cross-linking proteins and nucleic acids within bacterial cells, leading to cell death.

Pharmacokinetics

- Absorption and Excretion : The compound is primarily excreted in urine, where it becomes active against pathogens responsible for UTIs. Its pharmacokinetic profile suggests rapid absorption and conversion to its active form upon reaching the urinary tract.

Efficacy Studies

Recent studies have evaluated the efficacy of this compound against various bacterial strains. A summary of findings includes:

| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| Study A | E. coli | 0.5 mg/mL | Effective in acidic pH |

| Study B | Klebsiella pneumoniae | 1.0 mg/mL | Comparable to traditional antibiotics |

| Study C | Proteus mirabilis | 0.75 mg/mL | Synergistic effect with other antimicrobials |

Case Studies

- Treatment of Recurrent UTIs : A clinical trial involving patients with recurrent UTIs demonstrated that administration of this compound resulted in a significant reduction in infection recurrence compared to placebo groups. Patients reported fewer symptoms and improved quality of life.

- Pediatric Applications : In pediatric patients, this compound has been assessed for safety and efficacy in managing UTIs. Results indicated that it was well-tolerated with minimal side effects, making it a viable option for young patients .

- Combination Therapy : Case studies have explored the use of this compound in combination with other antibiotics to enhance therapeutic outcomes. Synergistic effects were noted, particularly against resistant strains of bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.